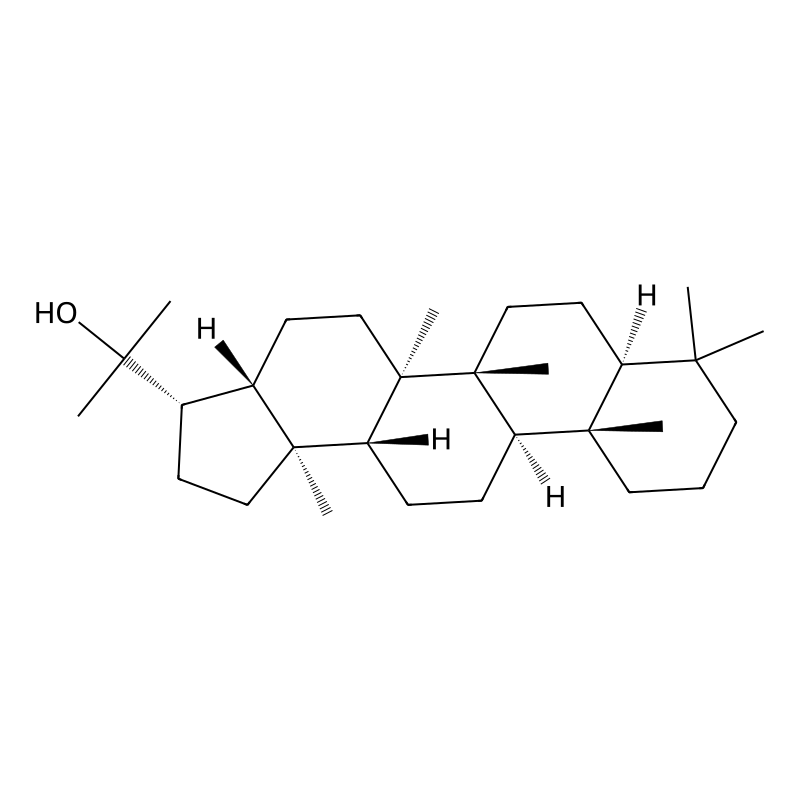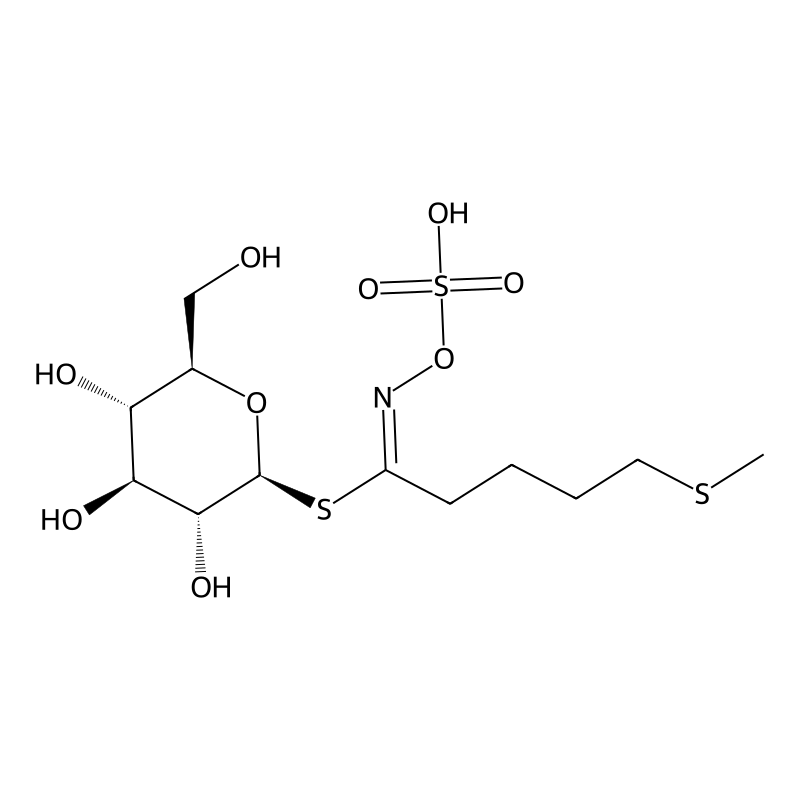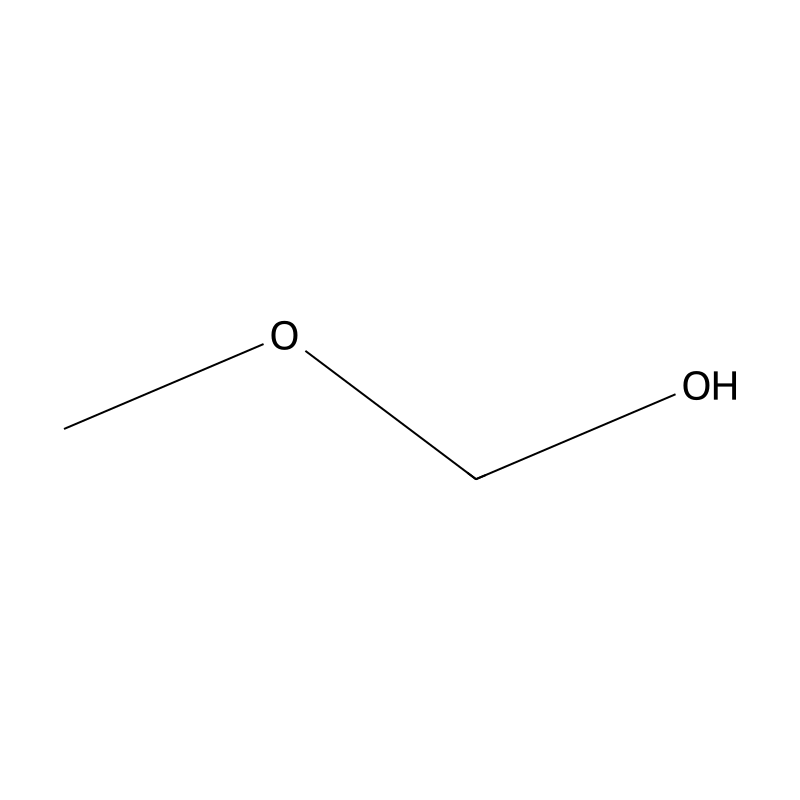Brazzein

Content Navigation
Product Name
Brazzein is a small, heat-stable protein sweetener derived from the ripe fruit of the West African plant Pentadiplandra brazzeana Baillon. Composed of 54 amino acid residues, brazzein exhibits remarkable sweetness, estimated to be 500 to 2000 times sweeter than sucrose, making it one of the most potent natural sweeteners available. Its unique structure includes four intramolecular disulfide bridges that contribute to its stability and sweetness profile even under high temperatures (up to 100 °C) and extreme pH conditions . The protein has garnered interest for its potential as a low-calorie sweetener in food products, particularly as consumers seek alternatives to traditional sugars.
Brazzein interacts with taste receptors on the human tongue, specifically the T1R2/T1R3 receptor complex, which is responsible for detecting sweet flavors. This interaction triggers a sweet taste sensation, similar to that produced by sugars. Studies have shown that brazzein's binding affinity to these receptors is comparable to that of sucrose, although its potency is significantly greater . Additionally, brazzein has been noted for its safety in consumption and has been used traditionally in regions where Pentadiplandra brazzeana grows naturally .
The primary method for synthesizing brazzein involves recombinant DNA technology. Key steps include:
- Gene Cloning: The gene encoding brazzein is isolated from Pentadiplandra brazzeana.
- Transformation: The gene is inserted into a plasmid vector and introduced into Escherichia coli or other suitable host organisms.
- Expression: The transformed cells are cultured under conditions that promote protein expression.
- Purification: The expressed brazzein is extracted and purified using techniques such as affinity chromatography .
This method allows for large-scale production of brazzein, overcoming the limitations associated with harvesting it from natural sources.
Brazzein's applications primarily lie in the food industry as a natural sweetener. Its benefits include:
- Low-Calorie Sweetening: Ideal for diet foods and beverages.
- Heat Stability: Suitable for use in baked goods and processed foods without losing sweetness.
- Natural Ingredient: Appeals to health-conscious consumers seeking alternatives to artificial sweeteners .
Additionally, research is ongoing into its potential use in pharmaceuticals and nutraceuticals due to its favorable safety profile.
Studies on the interaction of brazzein with taste receptors have revealed insights into its sweetness mechanism. Brazzein binds effectively to the T1R2/T1R3 receptor complex, triggering a signal transduction pathway that results in the perception of sweetness. Variants of brazzein have been engineered to enhance sweetness potency or modify receptor interactions, further expanding its potential applications in food science .
Brazzein belongs to a class of proteins known as sweet proteins, which also includes:
- Monellin: Derived from Dioscorea dumetorum, monellin is another potent sweet protein but less heat-stable than brazzein.
- Thaumatin: Extracted from Thaumatococcus daniellii, thaumatin is known for its intense sweetness but can have a lingering aftertaste.
- Miraculin: Found in Synsepalum dulcificum, miraculin alters taste perception rather than providing direct sweetness.
Comparison TableCompound Source Sweetness (relative to sucrose) Heat Stability Unique Features Brazzein Pentadiplandra brazzeana 500-2000 times High (up to 100 °C) Four disulfide bridges Monellin Dioscorea dumetorum 1000 times Moderate Less heat-stable Thaumatin Thaumatococcus daniellii 2000-3000 times Low Lingering aftertaste Miraculin Synsepalum dulcificum Alters taste perception Moderate Changes taste perception rather than direct sweetness
| Compound | Source | Sweetness (relative to sucrose) | Heat Stability | Unique Features |
|---|---|---|---|---|
| Brazzein | Pentadiplandra brazzeana | 500-2000 times | High (up to 100 °C) | Four disulfide bridges |
| Monellin | Dioscorea dumetorum | 1000 times | Moderate | Less heat-stable |
| Thaumatin | Thaumatococcus daniellii | 2000-3000 times | Low | Lingering aftertaste |
| Miraculin | Synsepalum dulcificum | Alters taste perception | Moderate | Changes taste perception rather than direct sweetness |
Brazzein's combination of high sweetness potency and thermal stability makes it unique among natural sweeteners, positioning it as an attractive option for various culinary applications .
Brazzein is a small sweet-tasting protein originally isolated from the fruit of the wild African plant Pentadiplandra brazzeana Baillon [1]. The primary structure of brazzein consists of a single polypeptide chain comprising 54 amino acid residues [2] [3]. This makes brazzein the smallest known sweet-tasting protein discovered to date [4]. The complete amino acid sequence of brazzein, as documented in scientific literature, is as follows:
| Segment | Amino Acid Sequence |
|---|---|
| Full Sequence | QDKCKKVYEN YPVSKCQLAN QCNYDCKLDK HARSGECFYD EKRNLQCICD YCEY |
Table 1: Amino Acid Sequence of Brazzein [1] [5]
The molecular mass of brazzein has been precisely determined through various analytical techniques. Mass spectrometry analysis, specifically electrospray ionization mass spectrometry (ESI-MS), has established the molecular mass of brazzein to be 6,473 Daltons (Da) [6]. This value is consistent with the theoretical mass calculated from its amino acid composition [1]. In scientific literature, the molecular mass is often approximated as 6.5 kilodaltons (kDa) [7].
The primary structure of brazzein is notable for containing eight cysteine residues, which form four disulfide bonds that are critical for maintaining the protein's structural integrity and functional properties [8]. These disulfide bonds contribute significantly to the remarkable stability of brazzein under various environmental conditions [9].
Secondary and Tertiary Structure: α-Helix and β-Sheet Organization
The secondary structure of brazzein has been extensively studied using various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy [10]. These studies have revealed that brazzein possesses a mixed alpha/beta fold with distinct secondary structure elements [11].
The secondary structure elements of brazzein include:
| Secondary Structure Element | Residue Range (Solution Structure) | Residue Range (Crystal Structure) |
|---|---|---|
| α-helix | Residues 21-29 | Similar to solution structure |
| 310-helix | Residues 14-17 (in some studies) | Present in first loop between first β-strand and α-helix |
| β-strand I | Residues 5-7 | Similar to solution structure |
| β-strand II | Residues 34-39 | Similar to solution structure |
| β-strand III | Residues 44-50 | Similar to solution structure |
Table 2: Secondary Structure Elements of Brazzein [10] [12]
The main α-helix in brazzein spans residues 21-29, forming a stable helical segment that contributes to the overall fold of the protein [13]. Some studies have also identified a short 310-helix involving residues 14-17, although this structural feature may be pH-dependent and is not consistently observed across all experimental conditions [10] [14].
The β-sheet structure in brazzein consists of three strands arranged in an antiparallel orientation [15]. These β-strands include residues 5-7 (β-strand I), residues 34-39 (β-strand II), and residues 44-50 (β-strand III) [10]. The arrangement of these β-strands creates a compact β-sheet structure that forms part of the protein core [16].
The tertiary structure of brazzein is characterized by a compact globular fold stabilized by four disulfide bonds [17]. The core of the brazzein structure features a "cysteine-stabilized alpha-beta" (CSαβ) motif, which is responsible for the stabilization of the α-helix with the nearest β-strand through disulfide bonds [11] [18]. This structural motif contributes significantly to the overall stability of the protein [19].
Disulfide Bond Configuration and Thermodynamic Stability
The disulfide bond network in brazzein plays a crucial role in maintaining its structural integrity and contributes significantly to its remarkable thermodynamic stability [20]. Brazzein contains four intramolecular disulfide bonds formed between specific cysteine residues [7]. The precise configuration of these disulfide bonds has been determined through a combination of mass spectrometric analysis and amino acid sequencing of cystine-containing peptides [7] [21].
The four disulfide bonds in brazzein are formed between the following cysteine residues:
| Disulfide Bond | Location |
|---|---|
| Cys4-Cys52 | Connects N and C termini |
| Cys16-Cys37 | Connects loop to β-strand |
| Cys22-Cys47 | Connects α-helix to β-strand |
| Cys26-Cys49 | Connects α-helix to β-strand |
Table 3: Disulfide Bond Configuration in Brazzein [7] [22]
The disulfide bond between Cys4 and Cys52 is particularly noteworthy as it connects the N-terminus and C-terminus of the protein, effectively creating a covalent link between the two ends of the polypeptide chain [16]. This terminal disulfide bond has an unusual diagonal configuration, with Cys4 participating in hydrogen bonding with the directly opposing residue Tyr51 [16]. Research has demonstrated that this nonstandard diagonal disulfide bond configuration plays a key role in the structural properties of brazzein [16].
The remaining three disulfide bonds (Cys16-Cys37, Cys22-Cys47, and Cys26-Cys49) connect various secondary structure elements, including loops, the α-helix, and β-strands [7]. Together, these disulfide bonds create a highly cross-linked structure that contributes to the exceptional stability of brazzein [23].
The thermodynamic stability of brazzein is remarkable among proteins, particularly sweet-tasting proteins. Brazzein exhibits extraordinary stability under various environmental conditions:
| Stability Parameter | Value |
|---|---|
| Temperature Stability | Stable at 80°C for 4 hours; some studies report stability at 100°C for up to 4 hours |
| pH Stability | Stable over pH range 2.5-8 |
| Contributing Factors | Four disulfide bonds contribute to thermostability |
Table 4: Thermodynamic Stability of Brazzein [1] [21]
The exceptional thermal stability of brazzein has been demonstrated in multiple studies. The protein remains structurally intact and retains its functional properties even after heating at 80°C for 4 hours [1]. Some research has even shown that brazzein can withstand temperatures up to 100°C for several hours without significant structural changes or loss of function [21].
The four disulfide bonds in brazzein are the primary contributors to its remarkable thermodynamic stability [7]. These covalent cross-links restrict the conformational flexibility of the polypeptide chain, preventing thermal denaturation even at elevated temperatures [21]. The compact, globular fold of brazzein, reinforced by its disulfide bond network, creates a highly stable protein structure resistant to thermal and pH-induced denaturation [24].
Comparative Analysis of Crystal vs. Solution Structures
The three-dimensional structure of brazzein has been determined using both X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing complementary insights into its structural features [4] [10]. The crystal structure of brazzein (Protein Data Bank ID: 4HE7) was determined at 1.8 Å resolution, representing the first crystal structure of this protein [4]. Solution structures of brazzein (Protein Data Bank ID: 1BRZ) were previously determined by NMR spectroscopy at pH 5.2 and 22°C [15].
Comparison of the crystal and solution structures reveals both similarities and notable differences:
| Feature | Crystal Structure (4HE7) | Solution Structure (1BRZ) |
|---|---|---|
| Secondary Structure Elements | Two α-helices, three β-strands | One α-helix, three β-strands |
| RMSD between Cα atoms | 2.0-2.2 Å from solution structures | Reference structure |
| α-helix content | Additional α-helix present | One α-helix (residues 21-29) |
| β-sheet organization | Three antiparallel β-strands | Three strands of antiparallel β-sheet |
| Molecular Shape | Similar but not identical to solution structure | Compact globular fold |
Table 5: Comparison of Crystal and Solution Structures of Brazzein [4] [13] [15]
One of the most significant differences between the crystal and solution structures is the presence of an additional α-helix in the crystal structure [4]. This structural feature is not observed in the solution structures determined by NMR spectroscopy [15]. The atomic root mean square deviations (RMSD) between corresponding carbon alpha (Cα) atom pairs are as large as 2.0-2.2 Å when comparing the crystal and solution structures, indicating substantial differences in the backbone conformations [4] [13].
Despite these differences, both the crystal and solution structures share the same overall fold, characterized by a mixed alpha/beta topology with antiparallel β-sheets [4] [15]. The disulfide bond network is consistently observed in both structure types, highlighting its fundamental role in stabilizing the protein fold [13] [15].
The crystal structure exhibits a molecular shape that is similar but not identical to the solution structures [4]. These conformational differences may reflect the inherent flexibility of certain regions of the protein or could be influenced by crystal packing forces in the crystalline state [13]. The crystal structure of brazzein provides additional structural information that complements the solution structures and offers further insights into the potential interactions of brazzein with its receptor [4] [25].








